molecular formula C12H15BrFN5 B7095284 N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine

Cat. No.: B7095284
M. Wt: 328.18 g/mol
InChI Key: VMGMAULWNCMMDX-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a unique structure combining an imidazole ring with a pyrimidine ring, both of which are substituted with various functional groups

Properties

IUPAC Name

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN5/c1-3-8-10(14)12(17-6-16-8)15-5-4-9-11(13)19(2)7-18-9/h6-7H,3-5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGMAULWNCMMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCCC2=C(N(C=N2)C)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by its functionalization and subsequent coupling with a pyrimidine derivative.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromination: The imidazole ring is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN.

    Alkylation: The brominated imidazole is alkylated with ethyl bromide to introduce the ethyl group.

    Pyrimidine Coupling: The functionalized imidazole is coupled with a fluorinated pyrimidine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like thiols or amines replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Thiols, amines, in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: De-brominated analogs.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a probe in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as an anticancer agent, given the presence of bioactive fluorine and bromine atoms.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The fluorine atom can form strong hydrogen bonds, enhancing binding affinity, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-chloropyrimidin-4-amine
  • N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-methyl-5-fluoropyrimidin-4-amine

Uniqueness

N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.

This compound’s distinct structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to biomedical research.

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